

An In-depth Technical Guide to the Boc-NH-PEG20-CH2CH2COOH Spacer

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Compound of Interest

Compound Name: Boc-NH-PEG20-CH2CH2COOH

Cat. No.: B15579669

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This technical guide provides a comprehensive overview of the heterobifunctional PEG spacer, **Boc-NH-PEG20-CH2CH2COOH**. Polyethylene glycol (PEG) linkers are integral to modern bioconjugation and drug delivery, offering enhanced solubility, stability, and pharmacokinetic profiles for complex biologics.[1] This document details the properties, applications, and experimental protocols associated with **Boc-NH-PEG20-CH2CH2COOH**, a discrete PEG linker that is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Structure

Boc-NH-PEG20-CH2CH2COOH is a monodisperse PEG linker, meaning it has a precisely defined length and molecular weight.[2] It is a heterobifunctional molecule, featuring two different reactive groups at either end of the PEG chain:

- Boc-protected amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under various conditions and its facile removal under mild acidic conditions allow for controlled, stepwise conjugation strategies.[3][4]
- Carboxylic acid (-COOH): This functional group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), forming stable



amide bonds.[5][6]

The central PEG20 chain consists of 20 ethylene glycol units, which imparts hydrophilicity to the molecule. This is crucial for improving the solubility and reducing the aggregation of hydrophobic drug molecules when conjugated to antibodies or other biomolecules.[7]

Quantitative Data

The physicochemical properties of **Boc-NH-PEG20-CH2CH2COOH** are summarized in the table below.

Property	Value	References
Molecular Formula	C48H95NO24	[8][9]
Molecular Weight	1070.26 g/mol	[8][9]
Purity	>95%	[9][10]
Appearance	White to off-white solid	[11]
Solubility	Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether.	[11][12]
Storage Conditions	Long-term storage at -20°C, protected from light.	[10][13]

Key Applications in Drug Development

The unique structure of **Boc-NH-PEG20-CH2CH2COOH** makes it a versatile tool in drug development, primarily in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[7] The PEG linker plays a critical role in



the efficacy and safety of ADCs by:

- Enhancing Solubility and Stability: The hydrophilic PEG chain helps to solubilize hydrophobic drug payloads, preventing aggregation and improving the overall stability of the ADC.[7]
- Improving Pharmacokinetics: The PEG spacer can shield the ADC from proteolytic degradation and reduce renal clearance, leading to a longer circulation half-life.[7]
- Optimizing Drug-to-Antibody Ratio (DAR): The use of a defined-length PEG spacer allows for more controlled and reproducible drug conjugation, leading to a more homogeneous ADC product with a consistent DAR.[14]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[15] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The **Boc-NH-PEG20-CH2CH2COOH** linker is well-suited for PROTAC synthesis due to:

- Modular Synthesis: The orthogonal reactive ends of the linker allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.
- Spatial Orientation: The length and flexibility of the PEG20 chain can be optimized to achieve
 the proper spatial orientation between the target protein and the E3 ligase, which is crucial
 for efficient ubiquitination and degradation.[16]

Experimental Protocols

The use of **Boc-NH-PEG20-CH2CH2COOH** in bioconjugation typically involves a two-step process: activation of the carboxylic acid and coupling to an amine, followed by deprotection of the Boc-amine for subsequent reactions.

Activation of the Carboxylic Acid and Coupling to a Primary Amine (e.g., on an Antibody)

This protocol describes the conjugation of the carboxylic acid end of the PEG linker to a primary amine on a protein using EDC/NHS chemistry.



Materials:

- Boc-NH-PEG20-CH2CH2COOH
- Amine-containing molecule (e.g., monoclonal antibody)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- · Desalting column or dialysis equipment

Procedure:

- Reagent Preparation:
 - Allow all reagents to come to room temperature before use.
 - Prepare a stock solution of Boc-NH-PEG20-CH2CH2COOH in anhydrous DMF or DMSO (e.g., 10 mg/mL).
 - Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water immediately before use.
- Activation of the PEG Linker:
 - In a microcentrifuge tube, add the desired molar excess of the Boc-NH-PEG20-CH2CH2COOH stock solution.



- Add a 1.5 to 2-fold molar excess of EDC and a 1.2 to 1.5-fold molar excess of NHS/Sulfo-NHS relative to the PEG linker.
- Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Conjugation to the Amine-Containing Molecule:
 - Immediately add the activated PEG linker solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point for optimization.[5]
 - The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[6]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[17]
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Boc Deprotection of the Terminal Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

Boc-protected conjugate



- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na2SO4)

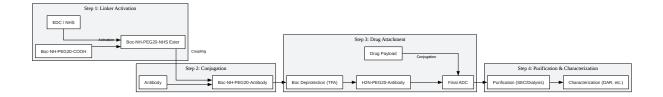
Procedure:

- · Reaction Setup:
 - Dissolve the Boc-protected conjugate in anhydrous DCM.
 - Add an equal volume of TFA to the solution.[4]
 - Stir the reaction mixture at room temperature for 1-2 hours.
- Monitoring the Reaction:
 - Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]
- Work-up:
 - Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
 - Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).[3]
 - Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
 - o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution to obtain the deprotected product.



Visualizations

Experimental Workflow for Antibody-Drug Conjugation

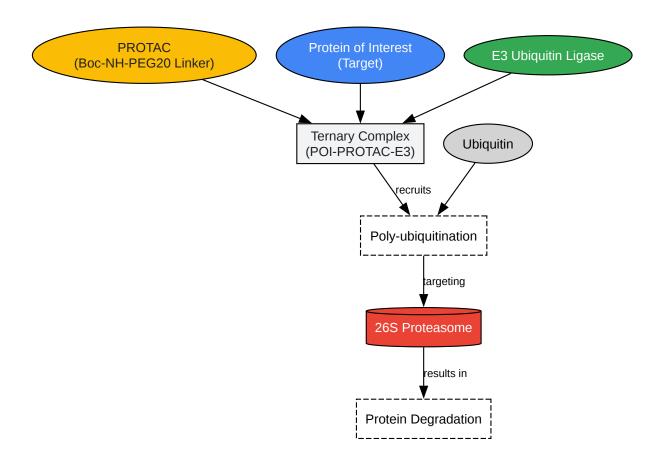


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Caption: Workflow for ADC synthesis using **Boc-NH-PEG20-CH2CH2COOH**.

PROTAC Mechanism of Action





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Caption: Mechanism of PROTAC-mediated protein degradation.

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